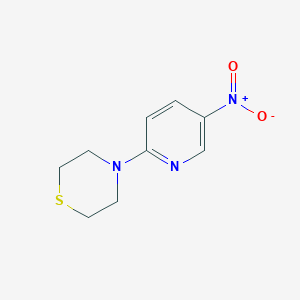

4-(5-nitro-2-pyridinyl)thiomorpholine

Description

4-(5-Nitro-2-pyridinyl)thiomorpholine is a sulfur-containing heterocyclic compound featuring a thiomorpholine ring (a six-membered ring with one sulfur and one nitrogen atom) substituted at the nitrogen atom with a 5-nitro-2-pyridinyl group. This compound is structurally analogous to 4-(4-nitrophenyl)thiomorpholine (studied extensively in medicinal chemistry) but differs in the aromatic substituent: a pyridine ring with a nitro group at the 5-position replaces the benzene ring with a nitro group at the 4-position . The nitro group and sulfur atom confer unique electronic and steric properties, influencing reactivity, intermolecular interactions, and biological activity.

Properties

IUPAC Name |

4-(5-nitropyridin-2-yl)thiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c13-12(14)8-1-2-9(10-7-8)11-3-5-15-6-4-11/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBPVVRBRDAFOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

The sulfur atom in thiomorpholine increases lipophilicity compared to morpholine, enhancing membrane permeability but reducing solubility. The nitro group’s position (5 vs. 6 on pyridine) alters electronic distribution, affecting reactivity in reduction or coupling reactions .

Intermolecular Interactions

- C–H···O Hydrogen Bonding : Observed in 4-(4-nitrophenyl)thiomorpholine crystals, contributing to dimer formation .

- Aromatic Stacking : Face-to-face π-π interactions in morpholine analogs are absent in thiomorpholine derivatives due to sulfur’s steric bulk .

Key Research Findings

Synthesis Flexibility : Thiomorpholine derivatives are synthesized via NAS, metal-free arylation, or combinatorial methods, enabling scalable production .

Metabolic Soft Spot : The sulfur atom is susceptible to oxidation, forming sulfoxides/sulfones, which can be leveraged for prodrug design .

Structural Insights : DFT calculations and Hirshfeld surface analysis highlight the impact of sulfur on conformation and packing .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(5-nitro-2-pyridinyl)thiomorpholine, and how can nucleophilic aromatic substitution (SNAr) be optimized?

- Methodological Answer : The synthesis typically involves SNAr between a nitro-substituted pyridine derivative (e.g., 5-nitro-2-chloropyridine) and thiomorpholine. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity by stabilizing the transition state .

- Temperature control : Reactions often proceed under reflux (80–120°C) to activate the leaving group while avoiding decomposition of the nitro moiety .

- Base optimization : Sodium hydroxide or triethylamine facilitates deprotonation of thiomorpholine, improving nucleophilicity .

- Purity validation : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) followed by NMR (e.g., H NMR in DMSO-d6) ensures structural fidelity. For example, characteristic peaks include aromatic protons at δ 8.10–8.20 ppm and thiomorpholine methylenes at δ 2.56–3.92 ppm .

Q. How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in thiomorpholine derivatives?

- Methodological Answer :

- H NMR : Analyze splitting patterns to confirm regiochemistry. For instance, coupling constants (e.g., J = 9.22 Hz in the pyridinyl ring) distinguish between ortho and para substitutions .

- HRMS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H] for CHNOS: calculated 224.0593, observed 224.0589) and rule out byproducts like sulfoxide derivatives .

Advanced Research Questions

Q. What computational approaches (DFT, Hirshfeld surface analysis) elucidate the solid-state behavior of this compound?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry at the B3LYP/def2-TZVPP level to predict bond lengths (e.g., C–S bond ≈ 1.81 Å) and electronic properties (e.g., nitro group electron-withdrawing effects) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O weak hydrogen bonds) using CrystalExplorer. For analogs like 4-(4-nitrophenyl)thiomorpholine, this revealed dimerization via aromatic stacking (π–π distance ≈ 3.5 Å), critical for crystal packing .

Q. How does the thiomorpholine ring conformation influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Conformational analysis : X-ray crystallography shows the thiomorpholine ring adopts a chair conformation with the nitroaryl group in a quasi-axial position, reducing steric hindrance for subsequent reactions (e.g., Suzuki coupling) .

- Reactivity studies : Compare reaction rates with morpholine analogs. The sulfur atom increases lipophilicity (logP by 0.5–1.0 units) and modulates electronic effects, enhancing nucleophilic substitution at the pyridinyl position .

Q. What strategies address contradictions in reported biological activity data for thiomorpholine derivatives?

- Methodological Answer :

- Batch variability control : Ensure consistent synthesis protocols (e.g., inert atmosphere for nitro group stability) to minimize impurities affecting bioassays .

- SAR studies : Systematically modify substituents (e.g., replacing nitro with cyano groups) and correlate with activity trends. For example, nitro groups in this compound may enhance binding to kinase targets via dipole interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.